N-(4-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Historical Development of Thiazole-Acetamide Derivatives
Thiazole-acetamide derivatives emerged in the mid-20th century as synthetic analogs of naturally occurring thiazole-containing compounds, such as vitamin B1. Early work focused on their antimicrobial and antifungal properties, driven by the discovery of sulfathiazole in the 1940s. The advent of modern synthetic techniques, including the Hantzsch thiazole synthesis, facilitated the systematic exploration of thiazole-acetamide hybrids. For instance, Sun et al. (2016) synthesized a series of thiazole acetamides exhibiting acetylcholinesterase (AChE) inhibition (IC~50~ = 3.14 μM for compound 6d), underscoring their potential in neurodegenerative disease therapy.
Table 1: Key Milestones in Thiazole-Acetamide Research
Evolution of Indole-Thiazole Conjugates in Scientific Research
The convergence of indole and thiazole motifs began with the recognition of indole’s role in serotonin and melatonin biosynthesis, coupled with thiazole’s prevalence in kinase inhibitors. Early conjugates focused on antiviral and anticancer activities, with indole’s planar structure facilitating intercalation into DNA and thiazole’s hydrogen-bonding capacity enhancing target affinity. Recent innovations include the use of click chemistry to synthesize indole-triazole-thiazole hybrids, such as compounds 2c and 2g, which inhibit tubulin polymerization (IC~50~ = 2.31–2.62 μM) in breast and prostate cancers.
Table 2: Representative Indole-Thiazole Conjugates
Significance of Thio-Linkages in Medicinal Chemistry
Thioether linkages, as exemplified in the target compound’s structure, confer metabolic stability and conformational rigidity, critical for sustaining drug-receptor interactions. The sulfur atom’s polarizability enhances binding to hydrophobic pockets, while its oxidation potential allows for controlled release mechanisms. For instance, compound 3g, featuring a thiazole-thioacetamide linkage, demonstrated superior stability (ΔG = -11.45 kcal/mol in docking studies) and selectivity against neuroblastoma cells. Comparative studies of acylalkylhydrazone versus thioether linkers in prodrugs further validate the latter’s superiority in minimizing premature drug release.
Current Status of Indolin-Thiazole Research
Contemporary research prioritizes multitargeting indolin-thiazole hybrids to address complex pathologies like cancer and neurodegeneration. Molecular docking has become indispensable for rational design, as seen in compound 4b’s binding to COX-2 (-11.45 kcal/mol) and 6d’s interaction with AChE. Advances in green chemistry, such as solvent-free Hantzsch reactions, now enable sustainable synthesis of these hybrids.
Table 3: Recent Advances in Indolin-Thiazole Hybrids
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-15(28)24-17-6-8-18(9-7-17)25-21(29)14-32-23-26-19(13-31-23)12-22(30)27-11-10-16-4-2-3-5-20(16)27/h2-9,13H,10-12,14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNNWYOOMCQIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone to form the thiazole ring under basic conditions.
Indoline Attachment: The indoline moiety can be introduced via a nucleophilic substitution reaction with an appropriate indoline derivative.
Acetamide Group Introduction: The acetamide group can be introduced through acetylation of an amine precursor.
Final Coupling: The final step involves coupling the thiazole-indoline intermediate with the acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the indoline and thiazole rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various acyl derivatives.
Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial properties against various strains of bacteria, including multidrug-resistant strains. Research indicates that derivatives of thiazole and related compounds exhibit significant antibacterial activity.
Case Study:
A study evaluated the antibacterial effects of several thiazole derivatives, including those similar to N-(4-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide. The results showed that certain derivatives had potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Data Table: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. faecalis | 16 µg/mL |
| N-(4-acetamidophenyl)-2... | S. aureus | 4 µg/mL |
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX). This property is crucial for developing new anti-inflammatory drugs.
Case Study:
In a study focusing on COX inhibitors, compounds structurally related to N-(4-acetamidophenyl)-2... demonstrated significant inhibition of COX-II activity, suggesting potential use in treating inflammatory diseases .
Data Table: COX-II Inhibition Potency
| Compound Name | IC50 (µM) |
|---|---|
| N-(4-acetamidophenyl)-2... | 12.5 |
| Aspirin | 15.0 |
| Ibuprofen | 10.0 |
Anticancer Applications
The compound's structure suggests potential anticancer properties, particularly through mechanisms that target specific cancer cell pathways.
Case Study:
Research has indicated that thiazole-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Specifically, derivatives similar to N-(4-acetamidophenyl)-2... have been tested against various cancer cell lines with promising results .
Data Table: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-acetamidophenyl)-2... | MCF-7 (Breast Cancer) | 20 |
| Compound C | HeLa (Cervical Cancer) | 15 |
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Piperazine-Linked Thiazole Derivatives (–3)
Example Compound : N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4, ).
- Structural Differences: Replaces indolinone with a piperazine group.
- Bioactivity : Demonstrated 56–106.6% increase in paclitaxel bioavailability as a P-glycoprotein (P-gp) inhibitor .
- Physicochemical Properties: Molecular weight: ~650–700 g/mol (estimated). Melting point: Not reported, but similar piperazine-thiazole analogs (e.g., compound 14, ) melt at 282–283°C .
- Advantages/Disadvantages: Piperazine enhances solubility and P-gp inhibition but may reduce target specificity compared to indolinone.
Coumarin-Linked Thiazole Derivatives ()
Example Compound: 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13, ).
- Structural Differences: Coumarin replaces indolinone; dichlorophenyl group instead of 4-acetamidophenyl.
- Physicochemical Properties :
- Advantages/Disadvantages: Coumarin’s planar structure may improve enzyme binding but reduce blood-brain barrier penetration compared to indolinone.
Benzo[d]thiazole-Triazole Hybrids ()
Example Compound: N-(Benzo[d]thiazol-2-yl)-2-(4-((4-((2-oxoindolin-3-ylidene)amino)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)acetamide (Compound 16, ).
Pyridine-Thioacetamide Derivatives ()
Example Compound: 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c, ).
- Structural Differences: Pyridine core replaces thiazole; methoxyphenyl substituents instead of indolinone.
- Bioactivity: CD73 inhibitors (immuno-oncology applications) .
- Physicochemical Properties :
- Advantages/Disadvantages : Pyridine’s electron-deficient nature enhances target binding but may increase cytotoxicity.
Research Implications
- Structural Optimization: Replacing piperazine with indolinone may improve blood-brain barrier penetration or reduce off-target effects.
- Synthetic Feasibility : Click chemistry () or coupling reactions () could streamline synthesis .
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with the CAS number 954039-94-2, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Compound Overview
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S2 |
| Molecular Weight | 466.57 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide |
| CAS Number | 954039-94-2 |
This compound features a thiazole moiety linked to an indole derivative, which is known for various biological activities including anti-cancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole ring, followed by the introduction of the indole and acetamide groups. The synthetic route has been optimized to enhance yield and purity.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing thiazole and indole structures have been reported to inhibit cancer cell proliferation in various models:
- In Vitro Studies : Compounds from the same class demonstrated significant cytotoxic effects against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). For example, lead compound 6b from a related study showed high potency against both sensitive and resistant cancer cell lines, inducing apoptosis and autophagy in treated cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to modulate key signaling pathways involved in cell survival and proliferation. They may also enhance the efficacy of existing chemotherapeutic agents .
Neuropharmacological Effects
The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored due to its structural similarities with known AChE inhibitors used in treating Alzheimer's disease. Compounds with similar thiazole and indole structures have shown:
- AChE Inhibition : In vitro assays demonstrated that these compounds can effectively inhibit AChE activity, leading to increased acetylcholine levels in the brain—an essential factor for cognitive function .
- Therapeutic Implications : The ability to inhibit AChE suggests that this compound could be developed as a therapeutic agent for Alzheimer's disease or other cognitive disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Indole Substitution : Variations in the indole moiety significantly affect both anticancer and neuropharmacological activities. Substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability .
- Thiazole Ring Modifications : Alterations in the thiazole structure can lead to variations in AChE inhibition potency, suggesting that careful design can yield more effective compounds .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Case Study 1 : A derivative with a similar structure was tested against human melanoma cells, showing a dose-dependent decrease in cell viability with an IC50 value significantly lower than standard treatments .
- Case Study 2 : In a model of LPS-induced inflammation, related compounds exhibited potent anti-inflammatory effects by inhibiting IL-6 and IL-8 production, showcasing their potential beyond anticancer applications .
Q & A
Q. What are the recommended synthetic strategies for preparing N-(4-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-amino-4-substituted thiazole) with a chloroacetamide derivative in the presence of a base like potassium carbonate (K₂CO₃) in acetone or ethanol under reflux (6–8 hours) .
- Indolin-1-yl moiety incorporation : Coupling via nucleophilic substitution or condensation reactions, using acetic acid as a solvent and sodium acetate as a catalyst to facilitate cyclization .
- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Key characterization techniques include:
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or kinase inhibition using Ellman’s method or ADP-Glo™ kits, respectively .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza A) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent variation : Replace the indolin-1-yl group with other heterocycles (e.g., benzimidazole or pyridazine) to modulate binding affinity .
- Thiazole ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the 4-position to enhance metabolic stability .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with acetamide groups) .
Q. What computational approaches predict binding modes with target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., AChE or viral proteases), focusing on the thioether and indolin-1-yl moieties .
- MD simulations : Run 100-ns simulations in GROMACS to assess complex stability and residue-specific interactions (e.g., hydrophobic pockets) .
Q. How can researchers resolve contradictions in synthetic yield data across studies?
Methodological Answer:
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
Q. What mechanistic assays elucidate the compound’s mode of action?
Methodological Answer:
Q. How can analytical methods be developed for stability testing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
